2-Allyloxy-4-hydroxy-benzaldehyde

Catalog No.
S9048576
CAS No.
M.F
C10H10O3
M. Wt
178.18 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Allyloxy-4-hydroxy-benzaldehyde

Product Name

2-Allyloxy-4-hydroxy-benzaldehyde

IUPAC Name

4-hydroxy-2-prop-2-enoxybenzaldehyde

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

InChI

InChI=1S/C10H10O3/c1-2-5-13-10-6-9(12)4-3-8(10)7-11/h2-4,6-7,12H,1,5H2

InChI Key

AIMPOOFQEHYGTR-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C=CC(=C1)O)C=O

2-Allyloxy-4-hydroxy-benzaldehyde is an organic compound with the molecular formula C10H10O3C_{10}H_{10}O_{3} and a molecular weight of 178.18 g/mol. It features a hydroxyl group and an allyloxy group attached to a benzaldehyde structure, making it a derivative of 4-hydroxybenzaldehyde. The compound is characterized by its aromatic ring, which contributes to its chemical reactivity and biological activity. Its unique structure allows it to participate in various

Due to the presence of functional groups:

  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Nucleophilic Substitution: The allyloxy group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents on the aromatic ring.
  • Oxidation: The aldehyde group can be oxidized to carboxylic acid under certain conditions.
  • Reduction: The aldehyde can also be reduced to an alcohol, leading to the formation of 2-allyloxy-4-hydroxybenzyl alcohol.

These reactions make 2-allyloxy-4-hydroxy-benzaldehyde a versatile building block in organic synthesis.

Compounds similar to 2-allyloxy-4-hydroxy-benzaldehyde have been studied for their biological activities, including antimicrobial and anti-inflammatory properties. For instance, derivatives of hydroxybenzaldehyde have shown potential as inhibitors of α-glucosidase, an enzyme linked to diabetes management . Additionally, the presence of the allyloxy group may enhance the compound's ability to interact with biological targets due to its potential for molecular recognition.

The synthesis of 2-allyloxy-4-hydroxy-benzaldehyde can be achieved through various methods:

  • Williamson Ether Synthesis: This method involves the reaction of 4-hydroxybenzaldehyde with allyl bromide in the presence of a base (such as sodium hydride or potassium carbonate) to form the ether linkage:
    4 Hydroxybenzaldehyde+Allyl BromideBase2 Allyloxy 4 hydroxy benzaldehyde\text{4 Hydroxybenzaldehyde}+\text{Allyl Bromide}\xrightarrow{\text{Base}}\text{2 Allyloxy 4 hydroxy benzaldehyde}
  • Direct Alkylation: Another approach involves direct alkylation of 4-hydroxybenzaldehyde using allylic alcohols under acidic conditions.
  • Microwave-Assisted Synthesis: Recent advancements include microwave-assisted methods that enhance reaction rates and yields, providing a more efficient synthesis pathway .

2-Allyloxy-4-hydroxy-benzaldehyde has several applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it is investigated for potential use in drug development, particularly as an anti-diabetic agent.
  • Agriculture: Compounds with similar structures have been explored for their fungicidal properties.
  • Chemical Intermediates: It serves as an important intermediate in organic synthesis for producing more complex molecules.

Studies on similar compounds suggest that 2-allyloxy-4-hydroxy-benzaldehyde may interact with various biological macromolecules, including enzymes and receptors. For example, research has indicated that hydroxybenzaldehyde derivatives can inhibit enzymes like α-glucosidase, which plays a crucial role in carbohydrate metabolism . Understanding these interactions can help elucidate the compound's mechanism of action and therapeutic potential.

Several compounds share structural similarities with 2-allyloxy-4-hydroxy-benzaldehyde, each exhibiting unique properties:

Compound NameStructureUnique Features
4-HydroxybenzaldehydeStructureBasic structure without allyl substitution
Vanillin (4-Hydroxy-3-methoxybenzaldehyde)StructureContains methoxy group; used as flavoring agent
2-Hydroxy-5-methoxybenzaldehydeStructureContains methoxy group; potential antioxidant properties
3-Allyl-4-hydroxybenzaldehydeStructureSimilar allyl substitution at different position

Each compound exhibits distinct chemical behavior and biological activity due to variations in functional groups and their positions on the benzene ring.

The systematic IUPAC name for this compound is 2-hydroxy-4-(prop-2-en-1-yloxy)benzaldehyde, reflecting the positions of the hydroxyl (-OH) and allyloxy (-O-CH2-CH=CH2) substituents on the benzene ring. The molecular formula is C10H10O3, with a molar mass of 178.18 g/mol. Key identifiers include:

PropertyValueSource
SMILESC=CCOC1=C(C=CC(=C1)O)C=O
InChIKeyNot explicitly provided
LogP (Partition Coefficient)1.7695
Topological Polar Surface Area (TPSA)46.53 Ų

The allyloxy group introduces steric and electronic effects that modulate the compound’s solubility and reactivity. For instance, the LogP value of 1.7695 indicates moderate lipophilicity, suggesting balanced solubility in both polar and nonpolar solvents.

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

178.062994177 g/mol

Monoisotopic Mass

178.062994177 g/mol

Heavy Atom Count

13

Dates

Modify: 2023-11-21

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